molecular formula C12H18N2O4 B14466769 Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 66322-83-6

Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B14466769
CAS No.: 66322-83-6
M. Wt: 254.28 g/mol
InChI Key: NIUOSZMZZCANNF-UHFFFAOYSA-N
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Description

Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a multi-step process. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization and esterification, to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, helps in optimizing the production process and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific diazabicyclo structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66322-83-6

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

dimethyl 7-propan-2-ylidene-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-7(2)10-8-5-6-9(10)14(12(16)18-4)13(8)11(15)17-3/h8-9H,5-6H2,1-4H3

InChI Key

NIUOSZMZZCANNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1N(N2C(=O)OC)C(=O)OC)C

Origin of Product

United States

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